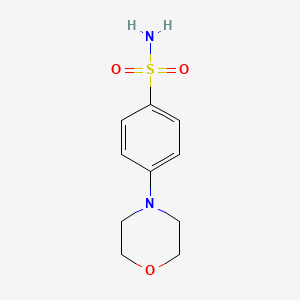
4-(morpholin-4-yl)benzene-1-sulfonamide
Descripción general
Descripción
4-(Morpholin-4-yl)benzene-1-sulfonamide, otherwise known as 4-MBS, is a versatile chemical compound with a wide range of applications in scientific research. It is a key component in the synthesis of various pharmaceuticals and agrochemicals, and has been used in the study of biochemical and physiological effects on various organisms.
Mecanismo De Acción
The exact mechanism of action of 4-MBS is not known. However, it is thought to act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also thought to act as a substrate for certain enzymes, such as monoamine oxidases, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
4-MBS has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to act as a substrate for certain enzymes involved in the metabolism of neurotransmitters. In animal studies, it has been shown to have an analgesic effect, as well as to reduce inflammation and to improve cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-MBS in laboratory experiments is its versatility. It can be used in a variety of experiments, such as those involving drug metabolism and pharmacokinetics, as well as those involving the study of biochemical and physiological effects on various organisms. However, there are some limitations to the use of 4-MBS in laboratory experiments. For example, it can be difficult to obtain a pure sample of the compound, and the compound can be unstable in certain conditions.
Direcciones Futuras
There are several potential future directions for the use of 4-MBS in scientific research. For example, it could be used in the study of drug-drug interactions, as well as in the development of new drugs and agrochemicals. Additionally, it could be used to study the biochemical and physiological effects of various compounds on various organisms. Finally, it could be used to study the effects of environmental pollutants on the health of humans and other organisms.
Aplicaciones Científicas De Investigación
4-MBS has been used in a variety of scientific research applications. For example, it has been used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the study of biochemical and physiological effects on various organisms. It has also been used in the study of drug metabolism and pharmacokinetics, as well as in the study of drug-drug interactions.
Propiedades
IUPAC Name |
4-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAKCUQBRSBCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinyl)benzenesulfonamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

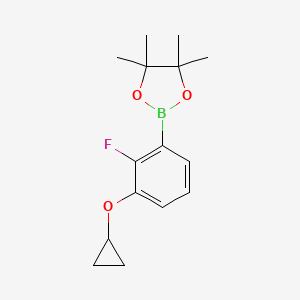
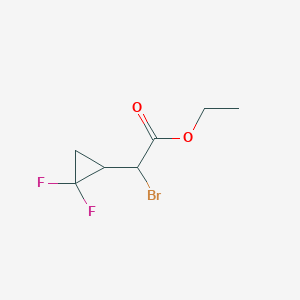
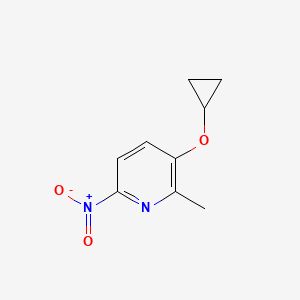
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
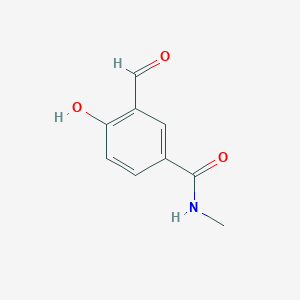
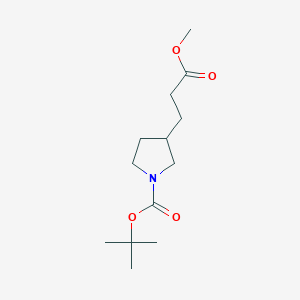
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)
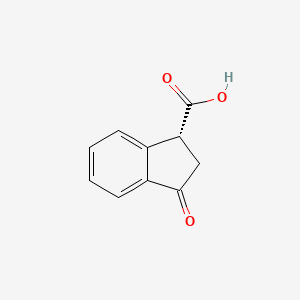
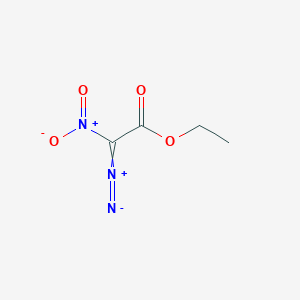
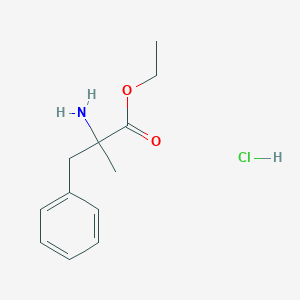
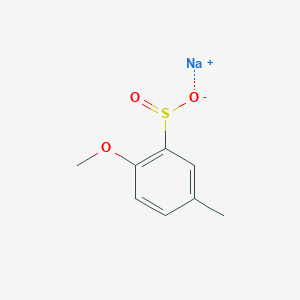
![2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine](/img/structure/B6617153.png)
![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B6617167.png)
